molecular formula C20H18ClNNa2O7 B031374 Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate CAS No. 138908-40-4

Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate

Cat. No. B031374
CAS RN: 138908-40-4
M. Wt: 465.8 g/mol
InChI Key: FUZBPOHHSBDTJQ-CFOQQKEYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as CL 316,243, is a potent beta-adrenergic agonist that is virtually specific for beta 3 receptors . It is a promising antidiabetic and antiobesity agent . The empirical formula is C20H18ClNNa2O7 .


Synthesis Analysis

The synthesis of this compound involves heating Carbamate 19 (10.0 g, 19.8 mmole) to reflux in a solution of 2.5 € sodium hydroxide (80 mL, 200 mmole). A white solid forms after 10 min, but disappears upon prolonged heating .


Molecular Structure Analysis

The molecular weight of this compound is 465.79 (anhydrous basis) . The SMILES string representation is O.[Na+].[Na+].CC@H(C([O-])=O)C([O-])=O)NCC@Hc3cccc(Cl)c3 .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in water at a concentration of 10 mg/mL .

Scientific Research Applications

Treatment of Type 2 Diabetes

CL-316243 has been found to restore the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice . This has led to improvements in circulating glucose and insulin concentrations . It is believed that this compound can reverse the diabetic phenotype .

Insulin Sensitization

CL-316243 has been shown to enhance insulin-stimulated glucose disposal in nonobese rats . This effect was observed in the absence of a decrease in body weights and free fatty acid concentrations .

Obesity Management

The administration of CL-316243 has been associated with correcting obesity in diabetic rodents . This anti-obesity effect is attributed to an increase in the thermogenic activity of brown adipose tissue (BAT) .

4. Regulation of Fatty Acid Oxidation Genes CL-316243 treatment has been associated with an increase in the expression of peroxisomal fatty acid oxidation genes . This explains the lower free fatty acid levels in mice after treatment with CL-316243 .

Regulation of Retinaldehyde Dehydrogenases

Chronic CL-316243 treatment led to a significant downregulation of retinaldehyde dehydrogenases, including ALDH1A1 in the adipose tissue of mice . The deficiency of which has previously been associated with browning of adipose tissue, a phenomenon observed with CL-316243 treatment .

Improvement of Glucose Disposal

CL-316243 treatment resulted in an increase in basal and insulin-stimulated glucose disposal . This effect was observed in the absence of a decrease in body weights and free fatty acid concentrations .

Mechanism of Action

Target of Action

CL-316243 is a highly potent selective agonist of the β3-adrenoceptor . The β3-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of lipolysis and thermogenesis in brown adipose tissue .

Mode of Action

As a selective β3-adrenoceptor agonist, CL-316243 binds to the β3-adrenoceptors, stimulating them and initiating a cascade of biochemical reactions . This interaction leads to an increase in lipolysis in adipocytes and thermogenesis in brown adipose tissue .

Biochemical Pathways

The activation of β3-adrenoceptors by CL-316243 leads to a series of changes in biochemical pathways. It stimulates adipocyte lipolysis and increases brown adipose tissue thermogenesis . This results in an increase in the metabolic rate . The exact biochemical pathways affected by CL-316243 are still under investigation .

Pharmacokinetics

It is known that the compound is highly potent, with an ec50 of 3 nm , indicating a strong interaction with its target, the β3-adrenoceptor.

Result of Action

The activation of β3-adrenoceptors by CL-316243 leads to a decrease in body weight and an improvement in peripheral glucose metabolism . It also increases brown adipose tissue thermogenesis and metabolic rate, and decreases blood insulin and glucose levels . These effects suggest that CL-316243 has potential therapeutic applications in the treatment of obesity, diabetes, and urge urinary incontinence .

Action Environment

The efficacy and stability of CL-316243 can be influenced by various environmental factors. For instance, studies have shown that the compound’s effects on body weight and glucose metabolism are observed at both room temperature and colder environments . .

Future Directions

Given its promising role as an antidiabetic and antiobesity agent, future research could focus on further exploring its therapeutic potential .

properties

IUPAC Name

disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZBPOHHSBDTJQ-CFOQQKEYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNNa2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041004
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate

CAS RN

138908-40-4
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-316243
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Reactant of Route 2
Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Reactant of Route 6
Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.